molecular formula C4H10N4O3 B14742744 Oxybisacetohydrazide CAS No. 2580-60-1

Oxybisacetohydrazide

Cat. No.: B14742744
CAS No.: 2580-60-1
M. Wt: 162.15 g/mol
InChI Key: BDDCLYANXRQQNB-UHFFFAOYSA-N
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Description

Oxybisacetohydrazide, also known as 2,2’-Oxybisacetic acid dihydrazide, is a chemical compound with the molecular formula C4H10N4O3 and a molecular weight of 162.15 g/mol . It is a white crystalline solid that is soluble in water and commonly used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxybisacetohydrazide can be synthesized through the reaction of hydrazine hydrate with diglycolic acid. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or water. The reaction can be represented as follows:

C4H6O5 + 2N2H4 → C4H10N4O3 + 2H2O\text{C4H6O5 + 2N2H4 → C4H10N4O3 + 2H2O} C4H6O5 + 2N2H4 → C4H10N4O3 + 2H2O

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the product through recrystallization or other separation techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Oxybisacetohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may yield substituted hydrazides.

Scientific Research Applications

Oxybisacetohydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of oxybisacetohydrazide involves its interaction with various molecular targets and pathways. It can act as a nucleophile, reacting with electrophiles to form covalent bonds. This property makes it useful in enzyme inhibition studies, where it can bind to active sites of enzymes and inhibit their activity. Additionally, its ability to form stable complexes with metal ions makes it useful in coordination chemistry .

Comparison with Similar Compounds

Oxybisacetohydrazide can be compared with other similar compounds such as:

  • Diglycolic dihydrazide
  • Acetic acid, 2,2’-oxybis-, 1,1’-dihydrazide

Uniqueness: this compound is unique due to its ability to form stable complexes with metal ions and its versatility in various chemical reactions. Its solubility in water and stability under various conditions make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(2-hydrazinyl-2-oxoethoxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O3/c5-7-3(9)1-11-2-4(10)8-6/h1-2,5-6H2,(H,7,9)(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDCLYANXRQQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90948700
Record name 2,2'-Oxydiethanehydrazonic acid
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Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2580-60-1
Record name 2,2′-Oxybis[acetic acid] 1,1′-dihydrazide
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Record name Oxybisacetohydrazide
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Record name Oxybisacetohydrazide
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Record name OXYBISACETOHYDRAZIDE
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